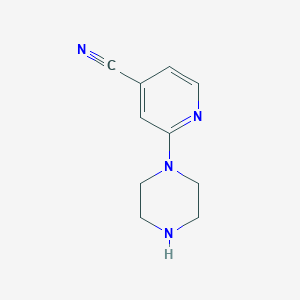

1-イソニコチノニトリル-2-ピペラジン

概要

説明

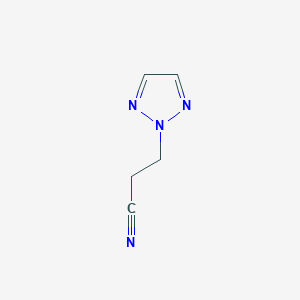

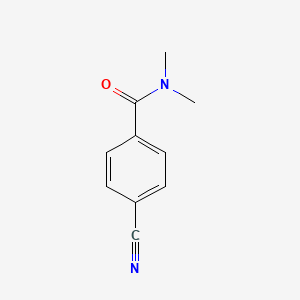

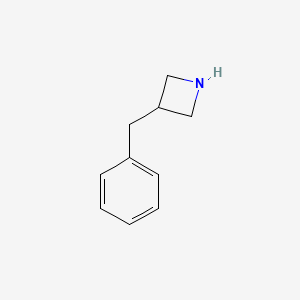

“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .

Synthesis Analysis

While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .科学的研究の応用

抗菌活性

この化合物は、抗菌剤としての可能性について研究されています。この化合物の誘導体である3-(ピペラジン-1-イル)-1,2-ベンゾチアゾールは、枯草菌や黄色ブドウ球菌などの細菌株に対して有効性を示しています。 抗菌活性は、寒天拡散試験などの方法を用いて評価され、化合物はLipinskiの五則に従って薬物らしさを評価されます .

抗菌性

別の誘導体である2-(ピペラジン-1-イル)ナフト[2,3-d]チアゾール-4,9-ジオンは、抗菌活性を示します。研究では、透過型電子顕微鏡(TEM)で観察されるように、微生物細胞への取り込みと細胞構造への影響に焦点を当てています。 また、細菌のDNA複製に不可欠な酵素であるDNAジャイレースを阻害する能力についても研究されています .

創薬と開発

この化合物の構造内のピペラジン部分は、医薬品化学において重要です。ピペラジン誘導体は、抗ウイルス、抗精神病、抗HIV-1活性など、幅広い生物活性を有することが知られています。 これは、1-イソニコチノニトリル-2-ピペラジンを、新しい薬理学的薬剤を開発するための貴重な足場にします .

ヘテロ環化合物の合成

この化合物は、さまざまなヘテロ環化合物の合成における前駆体として役立ちます。これらの化合物は、生物科学において中心的役割を果たし、創薬に影響を与えています。 合成プロセスは、多くの場合、IR、NMR、質量分析などの技術を特徴とする複数ステップの手順を伴います .

膵リパーゼ阻害

この化合物の誘導体が合成され、新規の膵リパーゼ阻害剤として同定されています。この用途は、脂肪の消化を制御することが有益である肥満などの状態の治療に特に関連しています。 化合物の有効性は、熱、DFT、抗酸化、抗菌、分子ドッキング調査によって評価されます .

ファーマコフォア開発

この化合物の誘導体に見られるイソチアゾール環は、生物活性分子中の生物活性足場またはファーマコフォアとして作用することができます。 この機能は、抗精神病薬で使用されるドーパミンおよびセロトニンアンタゴニストなどの特定の生物活性を有する化合物の設計において活用されます .

Safety and Hazards

将来の方向性

While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .

作用機序

Target of Action

The primary target of 2-(Piperazin-1-yl)isonicotinonitrile (PNT) is DNA gyrase , an enzyme found in bacteria . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription .

Mode of Action

PNT interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby disrupting DNA replication and transcription processes . This disruption leads to cell death, making PNT an effective antimicrobial agent .

Biochemical Pathways

The inhibition of DNA gyrase by PNT affects the DNA replication and transcription pathways in bacteria . The disruption of these pathways leads to the inability of the bacteria to multiply and function properly, resulting in bacterial cell death .

Result of Action

The result of PNT’s action is the death of bacterial cells . By inhibiting DNA gyrase, PNT disrupts crucial cellular processes such as DNA replication and transcription . This disruption leads to cell death, thereby eliminating the bacterial infection .

生化学分析

Biochemical Properties

2-(Piperazin-1-yl)isonicotinonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA gyrase, an enzyme crucial for DNA replication and transcription . The interaction with DNA gyrase results in the inhibition of its activity, which can lead to disruptions in DNA supercoiling and ultimately affect cellular functions. Additionally, 2-(Piperazin-1-yl)isonicotinonitrile has shown potential antimicrobial activity by targeting bacterial cells and disrupting their cellular processes .

Cellular Effects

The effects of 2-(Piperazin-1-yl)isonicotinonitrile on various types of cells and cellular processes are profound. In microbial cells, it has been observed to cause cell disruption and inhibit DNA gyrase activity, leading to a reduction in bacterial proliferation . In cancer cells, derivatives of piperazine, such as 2-(Piperazin-1-yl)isonicotinonitrile, have shown potential in suppressing cell proliferation, inducing apoptosis, and affecting cell signaling pathways . These effects are mediated through oxidative stress and the intrinsic mitochondrial pathway, which influence gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-(Piperazin-1-yl)isonicotinonitrile involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to DNA gyrase, inhibiting its activity and preventing the supercoiling of DNA . This inhibition disrupts DNA replication and transcription, leading to cell death in bacterial cells. In cancer cells, the compound induces oxidative stress, leading to the activation of the intrinsic mitochondrial pathway and subsequent apoptosis . These molecular interactions highlight the compound’s potential as an antimicrobial and anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperazin-1-yl)isonicotinonitrile have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation over time can lead to a reduction in its efficacy. Long-term studies in in vitro and in vivo settings have demonstrated that the compound can maintain its antimicrobial and anticancer properties over extended periods, although its potency may decrease with time.

Dosage Effects in Animal Models

The effects of 2-(Piperazin-1-yl)isonicotinonitrile vary with different dosages in animal models. At lower dosages, the compound has shown potential in inhibiting bacterial growth and suppressing cancer cell proliferation without causing significant toxic effects . At higher dosages, the compound may exhibit toxic or adverse effects, including oxidative stress and damage to healthy cells. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

2-(Piperazin-1-yl)isonicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes oxidation and reduction reactions, leading to the formation of metabolites that can affect its biological activity . These metabolic pathways play a crucial role in determining the compound’s efficacy and potential side effects. The interactions with metabolic enzymes can also influence the compound’s stability and degradation, impacting its long-term effects on cellular function.

Transport and Distribution

The transport and distribution of 2-(Piperazin-1-yl)isonicotinonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, allowing it to reach its target biomolecules . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of 2-(Piperazin-1-yl)isonicotinonitrile plays a crucial role in its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus and mitochondria, where it can interact with target biomolecules . Targeting signals and post-translational modifications influence the compound’s localization, ensuring that it reaches the appropriate cellular compartments for its intended effects. The subcellular localization also affects the compound’s stability and degradation, impacting its long-term efficacy.

特性

IUPAC Name |

2-piperazin-1-ylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABWGYGWOWJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585484 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305381-05-9 | |

| Record name | 2-(Piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

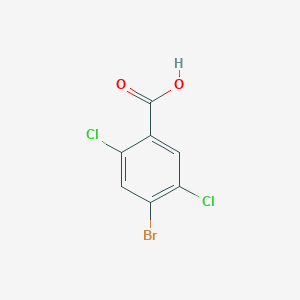

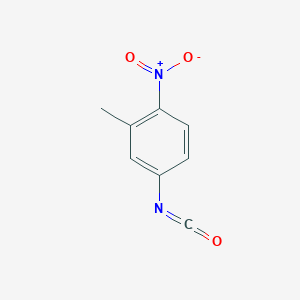

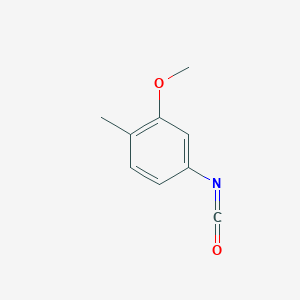

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)